molecular formula C11H12ClNO3 B3056604 3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid CAS No. 727673-69-0

3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid

Cat. No.: B3056604
CAS No.: 727673-69-0
M. Wt: 241.67 g/mol
InChI Key: VYZGEFRTMAUBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. It is known for its unique structure, which includes a chloroacetyl group attached to an amino-methyl group on a methylbenzoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Hydrolysis: Acidic hydrolysis involves hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

    Substitution: New derivatives with different functional groups replacing the chloroacetyl group.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development and pharmacokinetics.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This interaction can affect various biochemical pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Chloroacetyl)amino]methyl}-3-methylbenzoic acid
  • 3-{[(Chloroacetyl)amino]methyl}benzoic acid
  • 4-{[(Chloroacetyl)amino]methyl}benzoic acid

Uniqueness

3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid is unique due to the specific positioning of the chloroacetyl and methyl groups on the benzoic acid ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

3-[[(2-chloroacetyl)amino]methyl]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7-2-3-8(11(15)16)4-9(7)6-13-10(14)5-12/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZGEFRTMAUBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363669
Record name 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727673-69-0
Record name 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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